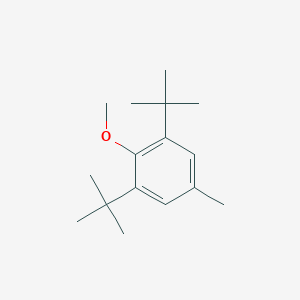

3,5-Di-tert-butyl-4-methoxytoluene

Descripción general

Descripción

3,5-Di-tert-butyl-4-methoxytoluene is an organic compound with the molecular formula C16H26O. It is also known by its systematic name, 1,3-di-tert-butyl-2-methoxy-5-methylbenzene. This compound is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with tert-butyl groups and a methoxy group. It is primarily used as an antioxidant in various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butyl-4-methoxytoluene typically involves the alkylation of 4-methoxytoluene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl groups are introduced at the meta positions relative to the methoxy group .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production. The product is then purified through distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Di-tert-butyl-4-methoxytoluene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.

Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

1. Antioxidant Activity

3,5-Di-tert-butyl-4-methoxytoluene is primarily utilized as an antioxidant in various applications:

- Polymer Chemistry : Acts as a stabilizer to prevent oxidative degradation in plastics and rubber materials, enhancing their longevity.

- Biological Systems : Investigated for its ability to scavenge free radicals, potentially protecting cells from oxidative stress .

2. Biological Research

Research has indicated that this compound may exhibit significant biological activities:

- Cellular Protection : Studies have shown that it can protect cellular components from damage caused by reactive oxygen species.

- Potential Therapeutic Uses : Its antioxidant properties are being explored for therapeutic applications in medicine, particularly in conditions related to oxidative stress.

Case Studies

Case Study 1: Antioxidant Efficacy in Polymers

In a study examining the effectiveness of various antioxidants in polymer formulations, this compound was found to significantly enhance the thermal stability and oxidative resistance of polyolefins. The results indicated a marked reduction in degradation rates compared to untreated samples, demonstrating its utility in industrial applications.

Case Study 2: Biological Impact Assessment

Research conducted on the cellular effects of this compound highlighted its protective role against oxidative damage in human cell lines. The findings suggested that treatment with this compound resulted in lower levels of oxidative markers compared to controls, supporting its potential as a therapeutic agent.

Mecanismo De Acción

The antioxidant activity of 3,5-Di-tert-butyl-4-methoxytoluene is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The tert-butyl groups provide steric hindrance, which stabilizes the radical intermediates formed during the antioxidant process. This compound targets reactive oxygen species and other free radicals, protecting cellular components from oxidative stress .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Di-tert-butyl-4-hydroxytoluene (BHT): Another antioxidant with similar structure but a hydroxyl group instead of a methoxy group.

2,6-Di-tert-butyl-4-methylphenol: Similar antioxidant properties but different substitution pattern on the benzene ring.

Uniqueness

3,5-Di-tert-butyl-4-methoxytoluene is unique due to its methoxy group, which imparts different chemical reactivity and solubility properties compared to its hydroxylated analogs. This difference can influence its effectiveness and application in various industrial and research settings .

Actividad Biológica

3,5-Di-tert-butyl-4-methoxytoluene (DBMT) is an organic compound recognized for its significant biological activities, particularly its antioxidant properties. This article delves into the mechanisms of action, research findings, and potential applications of DBMT in various fields.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₆O

- Molecular Weight : 234.377 g/mol

- Density : 0.89 g/cm³

- Boiling Point : 291.8 °C

- Flash Point : 112.9 °C

DBMT is a derivative of toluene characterized by the substitution of hydrogen atoms on the benzene ring with tert-butyl groups and a methoxy group, enhancing its stability and reactivity compared to other similar compounds like butylated hydroxytoluene (BHT) .

The primary biological activity of DBMT is attributed to its antioxidant properties. The compound functions by donating hydrogen atoms to free radicals, effectively neutralizing them and preventing oxidative damage to cellular components. The steric hindrance provided by the tert-butyl groups stabilizes the radical intermediates formed during this process .

Comparison with Other Antioxidants

| Compound | Antioxidant Mechanism | Unique Features |

|---|---|---|

| This compound | Hydrogen atom donation to free radicals | Methoxy group enhances solubility |

| Butylated Hydroxytoluene (BHT) | Similar hydrogen donation mechanism | Hydroxyl group instead of methoxy |

| 2,6-Di-tert-butyl-4-methylphenol | Free radical scavenging | Different substitution pattern |

In Vivo Studies

Research has shown that DBMT exhibits significant antioxidant activity in various in vivo models. For instance, studies involving rats demonstrated that DBMT effectively reduced oxidative stress markers and improved overall health parameters .

- Case Study : A study on mitochondrial function indicated that DBMT protects against Ca²+-induced membrane damage in respiring mitochondria, underscoring its potential in cellular protection .

Metabolism and Excretion

The metabolism of DBMT has been explored primarily through animal studies. Major metabolites include:

- 3,5-Di-tert-butyl-4-hydroxybenzoic acid (BHT-acid) : Found both free and as a glucuronide in urine.

- Mercapturic acid derivatives : Indicating potential pathways for detoxification and elimination .

These metabolic pathways highlight the compound's bioavailability and its interactions within biological systems.

Applications in Industry and Medicine

DBMT is used extensively in industrial applications due to its antioxidant properties, particularly in:

- Polymer Chemistry : As a stabilizer to prevent degradation in plastics and rubber.

- Food Industry : Investigated for potential use as a preservative due to its ability to inhibit oxidative rancidity .

In medicine, ongoing research is exploring DBMT's therapeutic potential, particularly in conditions associated with oxidative stress, such as neurodegenerative diseases.

Propiedades

IUPAC Name |

1,3-ditert-butyl-2-methoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-11-9-12(15(2,3)4)14(17-8)13(10-11)16(5,6)7/h9-10H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWAVADIILZVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164872 | |

| Record name | 3,5-Di-tert-butyl-4-methoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518-53-2 | |

| Record name | 3,5-Di-tert-butyl-4-methoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Di-tert-butyl-4-methoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.